3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
説明
特性
CAS番号 |
892738-40-8 |
|---|---|
分子式 |
C24H19ClN2O6S |
分子量 |
498.93 |
IUPAC名 |
3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30) |
InChIキー |
UUPOJJDGGGMKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis and Structural Characterization
This compound is synthesized through a multi-step chemical process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. The structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Biological Activities
The biological activity of this compound has been evaluated in several studies, demonstrating a range of pharmacological effects:
1. Antibacterial Activity
- The compound exhibits moderate to strong antibacterial activity against various bacterial strains. Notably, it shows effectiveness against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains .
- Minimum Inhibitory Concentration (MIC) assays indicate that the compound can inhibit bacterial growth at relatively low concentrations, which is critical for its potential therapeutic applications.
2. Anticancer Activity
- Research indicates that quinoline derivatives, including this compound, possess significant anticancer properties. Studies have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) and other cancer types .
- The mechanism of action may involve oxidative stress-mediated DNA damage and inhibition of cell proliferation pathways .
3. Enzyme Inhibition
- The compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
- Docking studies have elucidated the interaction between the compound and target enzymes, providing insights into its inhibitory mechanisms .
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:
- Study 1 : A series of quinoline derivatives were synthesized and tested for their antibacterial and anticancer activity. Results indicated that modifications in the quinoline structure could enhance biological effectiveness .
- Study 2 : A comparative analysis was conducted on different substituted quinolines for their anticancer properties. The study highlighted that compounds with sulfonamide groups exhibited superior activity against various cancer cell lines .
Data Summary Table
| Biological Activity | Effectiveness | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Antibacterial | Moderate to Strong | Salmonella typhi, Bacillus subtilis | Cell wall synthesis inhibition |
| Anticancer | Significant | MDA-MB-231 (breast cancer) | DNA damage induction |
| Enzyme Inhibition | Potent | Acetylcholinesterase | Competitive inhibition |
類似化合物との比較
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison:
Core Structure and Functional Groups
Structural and Pharmacological Insights
Core Heterocycle Variations: The target’s 1,2-dihydroquinoline core () contrasts with the tetrahydropyrimidine in ’s compound (), which lacks the aromatic stability of quinoline but offers conformational flexibility.
Sulfonyl Group Positioning: The target’s 4-chlorophenylsulfonyl group at position 3 () is structurally analogous to the sulfonamido group in ’s compound (), suggesting shared interactions with sulfonamide-binding enzymes. Ibipinabant () features a dual chlorophenylsulfonyl motif but lacks the quinoline backbone, emphasizing the role of the pyrazole core in modulating selectivity.
Carboxamide Modifications: The 4-methoxybenzyl substituent in the target’s carboxamide () contrasts with the dimethyloxazole-sulfamoyl group in ’s chromene derivative (), which may reduce steric hindrance. ’s compound () replaces the benzyl group with a chlorophenoxy-phenyl moiety, enhancing lipophilicity.
Substituent Impact on Bioactivity :
- The hydroxy group at position 4 in the target () may improve solubility compared to the methoxymethyl group in ’s compound ().
- Fluorine atoms in ’s analog () could enhance metabolic stability but introduce electronegative effects absent in the target.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|
| Target Compound | C24H20ClN3O6S (calculated) | ~529.95 | |
| Compound | C24H20ClN3O5 | 465.90 | |
| Compound | C22H19ClN4O6S | 519.93 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
